molecular formula C29H24N4O4 B2905735 (Z)-ethyl 1-benzyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534581-24-3

(Z)-ethyl 1-benzyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2905735
M. Wt: 492.535
InChI Key: ANSFOCAKUXWEOR-ZXPTYKNPSA-N
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Description

This compound appears to be a derivative of dipyridopyrimidine, which is a class of compounds known for their various biological activities. The presence of the benzyl and methylbenzoyl groups, along with the ethyl carboxylate, suggest that this compound could have unique properties compared to other dipyridopyrimidines.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the dipyridopyrimidine core, followed by the addition of the various substituents. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, based on its name, suggests a complex arrangement of rings and functional groups. The dipyridopyrimidine core is a bicyclic structure containing two nitrogen atoms, and the various substituents are likely to significantly influence the compound’s physical and chemical properties.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the imino group (-NH-) and the carboxylate ester could make it reactive under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, stability, and reactivity would all be affected by the presence and arrangement of the various functional groups.


Safety And Hazards

Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, as with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound.


Future Directions

The study and development of new dipyridopyrimidine derivatives is a promising area of research, particularly in the field of medicinal chemistry. This compound, with its unique arrangement of functional groups, could potentially have interesting and useful properties that warrant further investigation.


Please note that this analysis is quite general due to the lack of specific information available on this compound. For a more detailed and accurate analysis, experimental data and peer-reviewed literature would be needed. If you have access to such resources, they could provide valuable insights into this compound.


properties

IUPAC Name

ethyl 7-benzyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O4/c1-3-37-29(36)23-17-22-25(30-24-15-9-10-16-32(24)28(22)35)33(18-20-12-5-4-6-13-20)26(23)31-27(34)21-14-8-7-11-19(21)2/h4-17H,3,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSFOCAKUXWEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 1-benzyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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